

# AZD4144: An In-Depth Technical Guide to its Off-Target Pharmacology

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## Compound of Interest

Compound Name: AZD4144

Cat. No.: B15614689

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## Introduction

**AZD4144** is a selective and potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.<sup>[1][2]</sup>

Developed by AstraZeneca and Mitsubishi Tanabe Pharma Corporation, **AZD4144** has demonstrated a favorable off-target pharmacology profile, a critical attribute for a clinical candidate.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the off-target pharmacology of **AZD4144**, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows. The development of **AZD4144** involved a focused effort to mitigate off-target liabilities, such as phospholipidosis, genotoxicity, and hERG inhibition, which were identified in earlier compounds within the same chemical series.<sup>[4][5]</sup>

## Core Off-Target Pharmacology Data

A comprehensive assessment of the off-target profile of **AZD4144** was conducted to ensure its selectivity and to minimize the potential for adverse effects. The compound was screened against a panel of receptors, enzymes, and ion channels, with the data indicating no significant undesired pharmacology.<sup>[1]</sup>

## Safety Pharmacology Panel Results

The following table summarizes the in vitro safety pharmacology data for **AZD4144**. The compound was tested at a concentration of 10  $\mu$ M against a panel of 44 targets. The results are expressed as the percent inhibition of binding or enzyme activity. A result of >50% inhibition is generally considered significant.

Target Class	Target	Inhibition (%) at 10 $\mu$ M
GPCRs	Adenosine A1	< 25
Adrenergic $\alpha$ 1A	< 25	
Adrenergic $\alpha$ 2A	< 25	
Adrenergic $\beta$ 1	< 25	
Adrenergic $\beta$ 2	< 25	
Angiotensin AT1	< 25	
Bradykinin B2	< 25	
Cannabinoid CB1	< 25	
Cholecystokinin CCK1	< 25	
Dopamine D1	< 25	
Dopamine D2S	< 25	
Endothelin ETA	< 25	
GABA A (non-benzodiazepine site)	< 25	
Histamine H1	< 25	
Muscarinic M1	< 25	
Muscarinic M2	< 25	
Muscarinic M3	< 25	
Neuropeptide Y Y1	< 25	
Neurotensin NTS1	< 25	
Opioid $\delta$ (delta)	< 25	
Opioid $\kappa$ (kappa)	< 25	
Opioid $\mu$ (mu)	< 25	
Serotonin 5-HT1A	< 25	

Serotonin 5-HT2A	< 25	
Somatostatin SST	< 25	
Vasopressin V1a	< 25	
Ion Channels	Calcium Channel, L-type (Verapamil site)	< 25
hERG	< 25	
Potassium Channel, KATP	< 25	
Sodium Channel (site 2)	< 25	
Transporters	Dopamine Transporter	< 25
Norepinephrine Transporter	< 25	
Serotonin Transporter	< 25	
Enzymes	Acetylcholinesterase	< 25
COX-1	< 25	
COX-2	< 25	
MAO-A	< 25	
MAO-B	< 25	
Nitric Oxide Synthase (NOS), inducible	< 25	
PDE3	< 25	
PDE4	< 25	
Tyrosine Kinase, Src	< 25	
Nuclear Receptors	Glucocorticoid Receptor	< 25
Progesterone Receptor	< 25	

Data Interpretation: The results from the safety pharmacology panel demonstrate the high selectivity of **AZD4144**. At a concentration of 10  $\mu$ M, which is significantly higher than its on-

target potency (IC<sub>50</sub> = 76 nM for NLRP3 inflammasome inhibition), **AZD4144** did not exhibit significant inhibition of any of the 44 targets screened.[6] This clean off-target profile minimizes the risk of common adverse drug reactions associated with these targets.

## Experimental Protocols

The following sections detail the methodologies used for the key off-target pharmacology assessments.

### In Vitro Safety Pharmacology Screening

**Objective:** To assess the potential for off-target interactions of **AZD4144** with a broad range of biologically relevant targets.

**Methodology:** A standard in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44 or a similar panel, was likely employed. The general protocol for such a screening involves:

- **Test Compound:** **AZD4144** was prepared in a suitable solvent (e.g., DMSO) and diluted to the final screening concentration (10 µM).
- **Assay Formats:** A variety of assay formats were used depending on the target class:
  - **Receptor Binding Assays:** Radioligand binding assays were used to determine the ability of **AZD4144** to displace a specific high-affinity radioligand from its receptor. The assays were typically performed using cell membranes or recombinant proteins expressing the target receptor.
  - **Enzyme Inhibition Assays:** The inhibitory effect of **AZD4144** on the activity of various enzymes was measured using appropriate substrates and detection methods (e.g., colorimetric, fluorescent, or luminescent readouts).
  - **Ion Channel Assays:** The effect of **AZD4144** on ion channel function was assessed using patch-clamp electrophysiology or high-throughput fluorescent-based assays.
- **Data Analysis:** The results were expressed as the percentage inhibition of radioligand binding or enzyme activity compared to a vehicle control.

## hERG Inhibition Assay

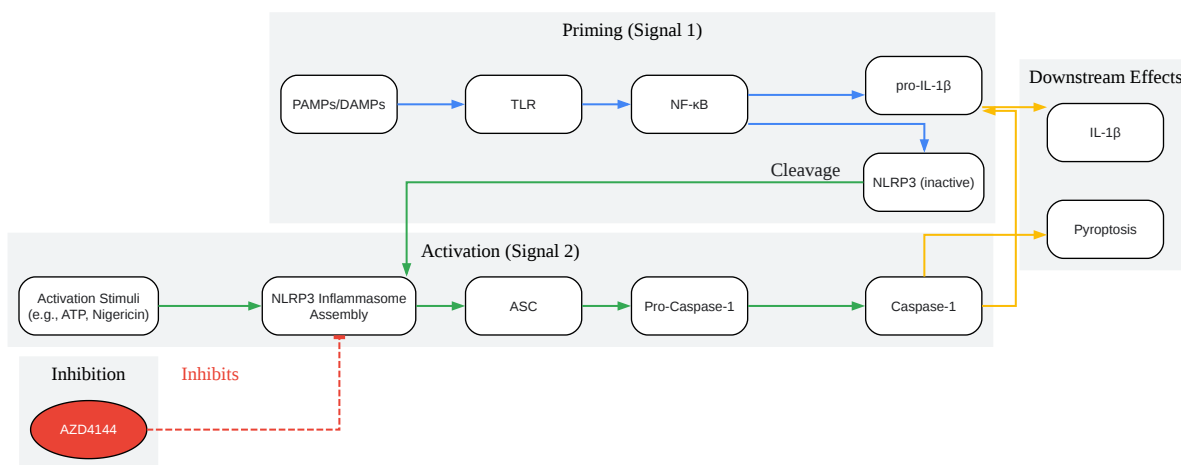
Objective: To specifically evaluate the potential of **AZD4144** to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

Methodology: A manual or automated patch-clamp electrophysiology study in a cell line stably expressing the hERG channel (e.g., HEK293 cells) is the gold standard.

- Cell Culture: hERG-expressing cells were cultured under standard conditions.
- Electrophysiology: Whole-cell patch-clamp recordings were performed to measure the hERG current in response to a specific voltage protocol designed to elicit the characteristic tail current.
- Compound Application: **AZD4144** was applied at multiple concentrations to determine a concentration-response relationship and calculate an IC<sub>50</sub> value.
- Data Analysis: The inhibition of the hERG tail current by **AZD4144** was calculated at each concentration, and the data were fitted to a sigmoidal concentration-response curve to determine the IC<sub>50</sub>. **AZD4144** was found to have a low inhibitory effect on hERG, with an IC<sub>50</sub> > 40 μM.[7]

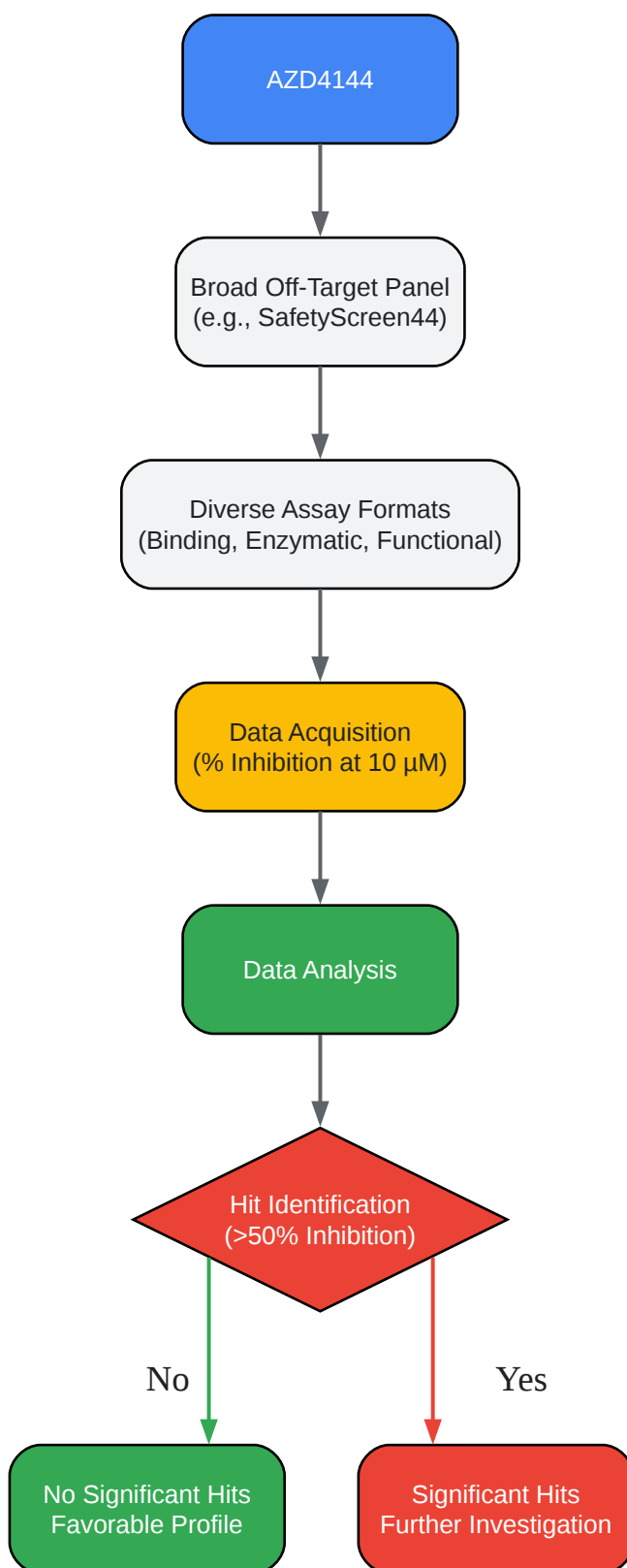
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of **AZD4144**.



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Caption: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition by **AZD4144**.



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Caption: General workflow for in vitro off-target pharmacology screening.



## Conclusion

**AZD4144** is a highly selective NLRP3 inflammasome inhibitor with a well-characterized and favorable off-target pharmacology profile. Extensive in vitro screening has demonstrated a lack of significant interactions with a wide range of receptors, enzymes, and ion channels, including the hERG channel, at concentrations well above its therapeutic range. This clean off-target profile is a key attribute that supports its ongoing clinical development for the treatment of inflammatory diseases. The detailed understanding of its selectivity provides a strong foundation for its continued investigation in various clinical settings.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. AZD4144 - Drug Targets, Indications, Patents - Synapse [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 3. [eurofinsdiscovery.com](https://eurofinsdiscovery.com) [[eurofinsdiscovery.com](https://eurofinsdiscovery.com)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. [apac.eurofinsdiscovery.com](https://apac.eurofinsdiscovery.com) [[apac.eurofinsdiscovery.com](https://apac.eurofinsdiscovery.com)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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